Cas no 5309-18-2 (1,7-Dimethoxynaphthalene)

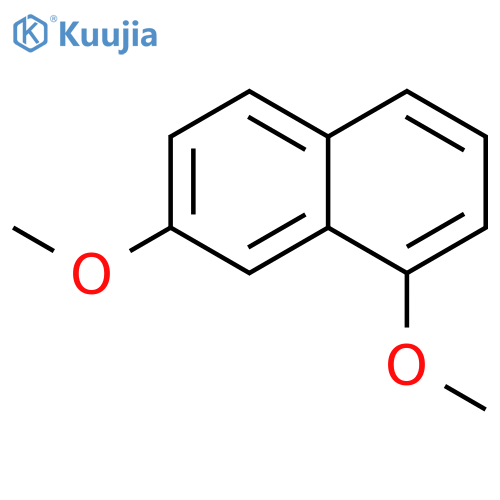

1,7-Dimethoxynaphthalene structure

商品名:1,7-Dimethoxynaphthalene

1,7-Dimethoxynaphthalene 化学的及び物理的性質

名前と識別子

-

- 1,7-Dimethoxynaphthalene

- 1,7-dimethoxynaphtalene

- 1,7-Dimethoxy-naphthalin

- dimethoxy-1,7 naphtalene

- Naphthalene,1,7-dimethoxy

- 5309-18-2

- SCHEMBL443625

- NSC-59835

- Naphthalene, 1,7-dimethoxy-

- 1,7-Dimethoxynaphthalene, 97%

- Naphthalene, 1,7-dimethoxy- (8CI)(9CI)

- NSC 59835

- DTXSID30201169

- BS-22677

- CS-0204915

- AKOS015913483

- MFCD00039590

- FT-0635610

- InChI=1/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H

- NSC59835

- Naphthalene, 1,7-dimethoxy-(8CI)(9CI)

- Naphthalene, 1,7-dimethoxy-(8CI)

- DTXCID80123660

- DB-008031

- G77541

-

- MDL: MFCD00039590

- インチ: InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3

- InChIKey: SNJIXGITYNNHDO-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=CC=C2OC)C=C1

計算された属性

- せいみつぶんしりょう: 188.08400

- どういたいしつりょう: 188.084

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.132 g/mL at 25 °C(lit.)

- ふってん: 289-290 °C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.6160(lit.)

- PSA: 18.46000

- LogP: 2.85700

- ようかいせい: 未確定

1,7-Dimethoxynaphthalene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

1,7-Dimethoxynaphthalene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,7-Dimethoxynaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM140865-5g |

1,7-dimethoxynaphthalene |

5309-18-2 | 98% | 5g |

$*** | 2023-05-30 | |

| Alichem | A219000143-500mg |

1,7-Dimethoxynaphthalene |

5309-18-2 | 98% | 500mg |

$1058.40 | 2023-09-01 | |

| Chemenu | CM140865-5g |

1,7-dimethoxynaphthalene |

5309-18-2 | 98% | 5g |

$215 | 2021-08-05 | |

| TRC | D267160-1g |

1,7-Dimethoxynaphthalene |

5309-18-2 | 1g |

$ 45.00 | 2022-06-05 | ||

| Alichem | A219000143-250mg |

1,7-Dimethoxynaphthalene |

5309-18-2 | 98% | 250mg |

$707.20 | 2023-09-01 | |

| abcr | AB240082-1 g |

1,7-Dimethoxynaphthalene |

5309-18-2 | 1g |

€110.00 | 2023-04-27 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 575585-5G |

1,7-Dimethoxynaphthalene |

5309-18-2 | 97% | 5G |

¥1209.55 | 2022-02-24 | |

| abcr | AB240082-5 g |

1,7-Dimethoxynaphthalene |

5309-18-2 | 5g |

€254.50 | 2023-04-27 | ||

| 1PlusChem | 1P003E8B-100mg |

1,7-Dimethoxynaphthalene |

5309-18-2 | 97% | 100mg |

$28.00 | 2024-04-30 | |

| A2B Chem LLC | AB57611-5g |

1,7-Dimethoxynaphthalene |

5309-18-2 | 97% | 5g |

$97.00 | 2024-04-19 |

1,7-Dimethoxynaphthalene 関連文献

-

1. Some reactions of dimethoxynaphthalenes. Part II. The orientation of naphthalene derivatives by nuclear magnetic resonance spectrometryF. Bell,K. R. Buck J. Chem. Soc. C 1966 904

-

Lu-Qiong Huo,Xin-Hao Wang,Zhenguo Zhang,Zhenhua Jia,Xiao-Shui Peng,Henry N. C. Wong Chem. Sci. 2023 14 1342

-

G. Read,A. Rashid,L. C. Vining J. Chem. Soc. C 1969 2059

-

4. 886. Some reactions of dimethoxynaphthalenesF. Bell,K. R. Buck J. Chem. Soc. 1963 4626

-

P. A. Robins,James Walker J. Chem. Soc. 1958 409

5309-18-2 (1,7-Dimethoxynaphthalene) 関連製品

- 5111-66-0(6-Methoxy-2-naphthol)

- 10075-63-5(1,5-Dimethoxynaphthalene)

- 5486-55-5(2,6-Dimethoxynaphthalene)

- 3900-49-0(1,6-Dimethoxynaphthalene)

- 2216-69-5(1-Methoxynaphthalene)

- 613-80-9(2,2'-Dinaphthyl Ether)

- 84-85-5(4-methoxynaphthalen-1-ol)

- 10075-62-4(1,4-Dimethoxynaphthalene)

- 3469-26-9(2,7-Dimethoxynaphthalene)

- 93-04-9(2-Methoxynaphthalene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5309-18-2)1,7-Dimethoxynaphthalene

清らかである:99%

はかる:25g

価格 ($):703.0